molecular formula C17H24N2 B14604457 1-[2-(2,3-Dimethylphenyl)hexyl]-1H-imidazole CAS No. 61007-13-4

1-[2-(2,3-Dimethylphenyl)hexyl]-1H-imidazole

Cat. No.: B14604457
CAS No.: 61007-13-4
M. Wt: 256.4 g/mol
InChI Key: UADGPUIYFKHGFN-UHFFFAOYSA-N
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Description

1-[2-(2,3-Dimethylphenyl)hexyl]-1H-imidazole is a synthetic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a 2,3-dimethylphenyl group attached to a hexyl chain, which is further connected to the imidazole ring. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,3-Dimethylphenyl)hexyl]-1H-imidazole typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2,3-Dimethylphenyl)hexyl]-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[2-(2,3-Dimethylphenyl)hexyl]-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(2,3-Dimethylphenyl)hexyl]-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity and other biochemical pathways. The compound’s structure allows it to interact with various biological targets, leading to its diverse pharmacological effects .

Comparison with Similar Compounds

Uniqueness: 1-[2-(2,3-Dimethylphenyl)hexyl]-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

61007-13-4

Molecular Formula

C17H24N2

Molecular Weight

256.4 g/mol

IUPAC Name

1-[2-(2,3-dimethylphenyl)hexyl]imidazole

InChI

InChI=1S/C17H24N2/c1-4-5-8-16(12-19-11-10-18-13-19)17-9-6-7-14(2)15(17)3/h6-7,9-11,13,16H,4-5,8,12H2,1-3H3

InChI Key

UADGPUIYFKHGFN-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CN1C=CN=C1)C2=CC=CC(=C2C)C

Origin of Product

United States

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